4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate is a complex organic compound that features a naphthalene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate typically involves multiple steps, including the formation of the naphthalene core, the introduction of the fluorophenyl group, and the final coupling reactions. Key steps include:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation of benzene derivatives, followed by cyclization.
Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives and can be carried out using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Final Coupling Reactions: The final product is obtained by coupling the intermediate compounds through imine formation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Amines and reduced imine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene core.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The naphthalene core can intercalate with DNA, while the fluorophenyl group can enhance binding affinity to certain proteins. The imine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate
- 4-[(E)-({4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate
Uniqueness
The presence of the fluorophenyl group in 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets, compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C33H22FNO3 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
[4-[[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl]iminomethyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C33H22FNO3/c34-27-15-8-23(9-16-27)12-21-32(36)26-13-17-28(18-14-26)35-22-24-10-19-29(20-11-24)38-33(37)31-7-3-5-25-4-1-2-6-30(25)31/h1-22H/b21-12+,35-22? |
InChI Key |
HRAGALYOKPWTLM-QEMRYYCWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)C(=O)/C=C/C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)C(=O)C=CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.